molecular formula C8H4Br2N2 B13597033 2,5-Dibromoquinoxaline

2,5-Dibromoquinoxaline

Cat. No.: B13597033
M. Wt: 287.94 g/mol
InChI Key: KFKJUWPZRWDRNB-UHFFFAOYSA-N
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Description

2,5-Dibromoquinoxaline is a halogenated heterocyclic compound with the molecular formula C8H4Br2N2. It is a derivative of quinoxaline, where two bromine atoms are substituted at the 2nd and 5th positions of the quinoxaline ring. This compound is of significant interest due to its diverse applications in various fields, including materials science, medicinal chemistry, and organic synthesis.

Preparation Methods

The synthesis of 2,5-Dibromoquinoxaline typically involves the bromination of quinoxaline. One common method includes the dropwise addition of bromine to a refluxing solution of quinoxaline in an appropriate solvent. The reaction mixture is then heated at reflux temperature, and the progress is monitored using thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy .

Industrial production methods for this compound may involve similar bromination reactions but are scaled up to accommodate larger quantities. The choice of solvent, temperature, and reaction time are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2,5-Dibromoquinoxaline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminoquinoxaline derivative, while a Suzuki coupling reaction can introduce an aryl group into the quinoxaline ring.

Scientific Research Applications

2,5-Dibromoquinoxaline has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its bromine atoms make it a versatile intermediate for various organic transformations.

    Biology and Medicine: Quinoxaline derivatives, including this compound, have shown potential biological activities such as antiviral, antitumor, and antimicrobial properties.

    Industry: In materials science, this compound is used in the development of optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2,5-Dibromoquinoxaline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, quinoxaline derivatives have been shown to inhibit certain kinases, which play a role in cell signaling and proliferation .

In materials science, the compound’s ability to participate in π-conjugation and form stable polymers is crucial for its function in optoelectronic devices.

Comparison with Similar Compounds

2,5-Dibromoquinoxaline can be compared with other halogenated quinoxaline derivatives, such as 5,8-Dibromoquinoxaline and 2,3-Dichloroquinoxaline. While these compounds share a similar quinoxaline core, the position and type of halogen substituents can significantly influence their reactivity and applications .

Properties

Molecular Formula

C8H4Br2N2

Molecular Weight

287.94 g/mol

IUPAC Name

2,5-dibromoquinoxaline

InChI

InChI=1S/C8H4Br2N2/c9-5-2-1-3-6-8(5)11-4-7(10)12-6/h1-4H

InChI Key

KFKJUWPZRWDRNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN=C2C(=C1)Br)Br

Origin of Product

United States

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